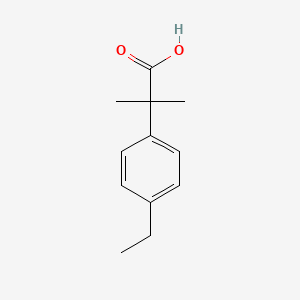

2-(4-Ethylphenyl)-2-methylpropanoic acid

Descripción

Contextualization within Phenol-Derived Carboxylic Acids in Organic Synthesis

Phenol and its derivatives are a class of organic compounds characterized by a hydroxyl group directly bonded to an aromatic ring. wikipedia.org These compounds and their carboxylic acid variants are fundamental in organic synthesis and medicinal chemistry. acs.org Phenolic carboxylic acids, which contain both a phenolic hydroxyl or a phenyl group and a carboxylic acid function, are found in a variety of natural products and serve as precursors to a wide array of bioactive molecules. nih.govnih.gov The acidity of the carboxylic acid group, combined with the chemical reactivity of the aromatic ring, allows for a diverse range of chemical transformations, making these compounds ideal starting materials for complex molecular architectures. youtube.com

Historical Overview of the 2-Methylpropanoic Acid Moiety in Biologically Active Molecules

The 2-methylpropanoic acid moiety, also known as isobutyric acid, is a structural feature present in numerous biologically active molecules. foodb.canih.gov It is a short-chain branched fatty acid found in various natural sources, including essential oils and fermented foods. foodb.ca In medicinal chemistry, the incorporation of the 2-methylpropanoic acid group can influence a molecule's pharmacokinetic and pharmacodynamic properties. For instance, this moiety is a key component of several nonsteroidal anti-inflammatory drugs (NSAIDs). The gem-dimethyl group on the alpha-carbon to the carboxyl group is a characteristic feature that can enhance potency and metabolic stability in certain drug classes.

Significance as a Versatile Synthetic Intermediate for Advanced Pharmaceutical Compounds

2-(4-Ethylphenyl)-2-methylpropanoic acid serves as a crucial intermediate in the synthesis of a number of advanced pharmaceutical compounds. pharmacompass.combldpharm.com Its most prominent application is in the multi-step preparation of the second-generation antihistamine, Bilastine. google.comgoogleapis.com Bilastine is a selective histamine (B1213489) H1 receptor antagonist used for the treatment of allergic rhinoconjunctivitis and urticaria. googleapis.com

The synthesis of Bilastine from this compound involves a series of chemical transformations. A patented process describes the conversion of methyl 2-methyl-2-phenylpropanoate to 2-methyl-2-phenylpropanoic acid, which is then further functionalized and coupled with other heterocyclic intermediates to yield the final Bilastine molecule. google.com This underscores the importance of this compound as a key starting material for this widely used pharmaceutical.

Beyond Bilastine, this compound and its close analogs, such as 2-(4-bromophenyl)-2-methylpropanoic acid, are valuable intermediates in the synthesis of other pharmaceuticals, including the antihistamine fexofenadine (B15129). google.com The ethylphenyl group provides a lipophilic handle that can be important for receptor binding, while the carboxylic acid group offers a site for chemical modification and salt formation to improve solubility and bioavailability.

Overview of Current Research Trajectories and Gaps in Understanding

Current research involving this compound is largely centered on its application in the development and optimization of synthetic routes to established and novel pharmaceuticals. The primary focus remains on its role as a key building block.

A significant area of ongoing investigation is the development of more efficient and cost-effective synthetic methods for producing this compound and its derivatives in high purity. researchgate.net For example, research has been conducted on the selective bromination of related compounds to yield specific isomers required for pharmaceutical synthesis. google.com

However, there appear to be gaps in the public domain literature regarding the exploration of the biological activity of this compound itself. While its role as an intermediate is well-documented, its intrinsic pharmacological properties are not extensively studied. Furthermore, while its use in the synthesis of antihistamines is established, its potential as a precursor for other classes of therapeutic agents remains an area ripe for exploration. Future research could focus on leveraging this versatile scaffold to create new chemical entities with novel biological activities.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-ethylphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-9-5-7-10(8-6-9)12(2,3)11(13)14/h5-8H,4H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTABWPDSXBXQMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 4 Ethylphenyl 2 Methylpropanoic Acid and Its Aryl Substituted Derivatives

Established Synthetic Pathways and Chemical Transformations

The construction of 2-(4-ethylphenyl)-2-methylpropanoic acid and its derivatives has been approached through several classical and modern synthetic routes. These methods often involve the strategic functionalization of an aromatic ring followed by the construction or modification of the 2-methylpropanoic acid side chain.

Palladium-Catalyzed Coupling Reactions in Aromatic Ring Functionalization

Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of arylpropanoic acids, offering a powerful tool for carbon-carbon bond formation. A notable pathway for the synthesis of this compound involves a Suzuki-Miyaura coupling. For instance, a process has been described for the preparation of 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid, a key intermediate for the drug Alectinib (B1194254). google.com This synthesis starts from 2-(4-bromophenyl)-2-methylpropanoic acid, which is reacted with potassium vinyltrifluoroborate in the presence of a palladium acetate (B1210297) catalyst and potassium carbonate. google.com The resulting 2-(4-vinylphenyl)-2-methylpropanoic acid is then subjected to reduction, commonly using palladium on carbon (Pd/C) in an ethanol (B145695) solvent, to yield this compound. google.com

Hydrolysis-Based Routes from Ester Precursors

A common and straightforward method for the preparation of this compound and its derivatives is the hydrolysis of their corresponding ester precursors. This transformation is typically achieved under basic conditions. For example, methyl 2-(4-ethylphenyl)-2-methylpropanoate can be hydrolyzed to the desired carboxylic acid. google.com The process involves heating the ester in a mixture of methanol (B129727) and an aqueous solution of a base, such as sodium hydroxide (B78521). google.com Upon completion of the reaction, the reaction mixture is cooled and acidified to precipitate the carboxylic acid product. google.com

Similarly, the synthesis of 2-(3-bromo-4-ethylphenyl)-2-methylpropanoic acid has been accomplished through the hydrolysis of methyl 2-(3-bromo-4-ethylphenyl)-2-methylpropanoate. nih.gov In this case, the hydrolysis is catalyzed by a potassium hydroxide solution in a mixture of methanol and acetone (B3395972) at room temperature. nih.gov After the reaction, the organic solvents are removed, and the aqueous residue is acidified to yield the final product. nih.gov This method is widely applicable due to the ready availability of ester precursors and the generally high yields of the hydrolysis step.

Grignard Reagent Applications in Carbonyl Addition and Subsequent Derivatization

Grignard reagents are powerful nucleophiles used extensively in organic synthesis for the formation of carbon-carbon bonds. This compound itself can be utilized as a Grignard reagent in certain synthetic applications, such as in the synthesis of the cancer drug Alectinib. biosynth.com The preparation of such a reagent typically involves the reaction of an appropriate aryl halide with magnesium metal in an anhydrous ether solvent. mnstate.edu

The general utility of Grignard reagents in synthesizing related structures involves their addition to carbonyl compounds. masterorganicchemistry.com For instance, a Grignard reagent derived from an ethyl-substituted aryl halide could react with a carbonyl compound like a ketone or an ester to form a tertiary alcohol. Subsequent oxidation and other derivatization steps can then be employed to construct the 2-methylpropanoic acid moiety. The reaction of a Grignard reagent with carbon dioxide is a direct method to form a carboxylic acid. masterorganicchemistry.com

Alkylation Strategies for the Construction of the 2-Methylpropanoic Acid Scaffold

The 2-methylpropanoic acid scaffold can be constructed through various alkylation strategies. These methods often involve the formation of an enolate from a suitable precursor, followed by its reaction with an alkylating agent. While specific examples for the direct synthesis of this compound via this route are not detailed in the provided context, the general principles of organic synthesis allow for such a pathway.

The synthesis of molecular scaffolds often relies on scalable and rational derivatization. mdpi.com In this context, one could envision a synthetic route starting from a simpler aryl acetic acid derivative. The α-carbon could be subjected to a double alkylation, first with one methyl group and then a second, using a strong base to generate the enolate and methyl iodide as the alkylating agent. The specific order and conditions of these alkylation steps would be critical to achieving the desired 2,2-dimethyl substitution pattern on the propanoic acid chain.

Development of Novel and Efficient Synthetic Approaches

The demand for more sustainable, cost-effective, and efficient manufacturing processes continually drives the development of new synthetic methods. In the context of this compound and its derivatives, research has focused on improving existing pathways and discovering new ones.

Chemo- and Regioselective Synthesis Strategies

A novel process for preparing 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid, a key intermediate for Alectinib, highlights the importance of chemo- and regioselectivity. google.com This process begins with the hydrolysis of a methyl ester to form this compound, which is then subjected to iodination. google.com The iodination step, using N-iodosuccinimide and sulfuric acid in acetic acid, selectively introduces an iodine atom at the 3-position of the ethylphenyl ring, demonstrating high regioselectivity. google.com

The development of palladium catalysts with specific ligands has also been instrumental in achieving high regioselectivity in the synthesis of 2-aryl propionic acids. mdpi.com For example, the palladium-catalyzed Heck coupling of aryl bromides with ethylene, followed by hydroxycarbonylation, can lead to the desired 2-aryl propionic acids with high regioselectivity. mdpi.com The choice of phosphine (B1218219) ligands is critical in these reactions, influencing both the yield and the selectivity of the carbonylation step. mdpi.com

Below is an interactive data table summarizing the synthetic methodologies discussed:

| Methodology | Starting Material Example | Key Reagents | Product Example | Reference(s) |

| Palladium-Catalyzed Coupling | 2-(4-Bromophenyl)-2-methylpropanoic acid | Potassium vinyltrifluoroborate, Palladium acetate, Pd/C | This compound | google.com |

| Hydrolysis of Ester Precursor | Methyl 2-(4-ethylphenyl)-2-methylpropanoate | Sodium hydroxide, Methanol | This compound | google.com |

| Grignard Reagent Application | Ethyl-substituted aryl halide | Magnesium, Carbon dioxide | Aryl-substituted 2-methylpropanoic acid | biosynth.commasterorganicchemistry.com |

| Chemo- and Regioselective Iodination | This compound | N-iodosuccinimide, Sulfuric acid | 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid | google.com |

Stereoselective Synthesis of Enantiomeric Forms of this compound

While direct asymmetric synthesis of this compound is not extensively documented in publicly available literature, the separation of its enantiomers can be achieved through chiral resolution of the racemic mixture. This approach is common for many 2-arylpropanoic acids, a class of compounds to which this compound belongs.

One established method for the resolution of racemic carboxylic acids is through the formation of diastereomeric salts using a chiral resolving agent. This process involves reacting the racemic acid with a single enantiomer of a chiral base. The resulting diastereomeric salts, having different physical properties, can then be separated by fractional crystallization. Subsequent acidification of the separated diastereomers yields the individual enantiomers of the carboxylic acid.

Another powerful technique for obtaining enantiomerically pure forms is kinetic resolution. This method employs a chiral catalyst or reagent that selectively reacts with one enantiomer of the racemate at a faster rate than the other. For instance, enantioselective esterification using a chiral acyl-transfer catalyst can lead to the separation of a racemic carboxylic acid into one enantiomer as an ester and the other as the unreacted acid. mdpi.comnih.gov A study on the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids successfully utilized (+)-benzotetramisole (BTM) as a chiral acyl-transfer catalyst, pivalic anhydride (B1165640) as a coupling agent, and an achiral alcohol. mdpi.com This methodology could potentially be adapted for the resolution of this compound.

Furthermore, chiral chromatography, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), is a widely used analytical and preparative method for separating enantiomers of 2-arylpropanoic acids. researchgate.net CSPs based on human serum albumin (HSA) have demonstrated successful chiral resolution for a variety of these compounds. researchgate.net

Table 1: Potential Chiral Resolution Methods for this compound

| Method | Description | Potential Reagents/Systems |

| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. | Chiral amines (e.g., (R)- or (S)-α-phenylethylamine) |

| Kinetic Resolution | Enantioselective reaction where one enantiomer reacts faster than the other. | Chiral acyl-transfer catalysts (e.g., benzotetramisole) with an achiral alcohol. |

| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase. | HPLC with a human serum albumin (HSA)-based chiral stationary phase. |

Optimization of Reaction Conditions for Scalable Production

The scalable production of this compound necessitates the optimization of reaction conditions to ensure high yield, purity, and cost-effectiveness. A key synthetic route involves the palladium-catalyzed α-arylation of a propanoic acid derivative or a related precursor. google.com

Investigation of Catalyst Systems and Ligands

The choice of catalyst and ligand is paramount in cross-coupling reactions. For the α-arylation of carboxylic acids, palladium-based catalysts are commonly employed. The efficiency of these catalysts is often enhanced by the use of specific phosphine ligands. For instance, bulky and electron-rich phosphine ligands such as tBu3P have been shown to be effective in the palladium-catalyzed α-arylation of carboxylic acids. escholarship.org The selection of the appropriate ligand can significantly impact reaction rates, yields, and the tolerance of various functional groups. Ruthenium-based catalysts have also been explored for the C-H arylation of carboxylic acids, offering an alternative catalytic system. nih.gov

Table 2: Catalyst and Ligand Systems for α-Arylation Reactions

| Catalyst | Ligand | Application |

| Pd(dba)2 | tBu3P | α-arylation of carboxylic acids |

| Ruthenium complexes | Tricyclohexylphosphine | C-H arylation of carboxylic acids |

| Palladium(II) acetate | 2,2′-bipyridine | Direct arylation of heterocycles with organoboron compounds |

Solvent Effects and Reaction Parameter Tuning

The solvent plays a crucial role in the outcome of a chemical reaction, influencing solubility, reaction rates, and sometimes even the reaction pathway. For the synthesis of this compound via the hydrolysis of its methyl ester, a mixture of methanol and acetone has been utilized. nih.gov In palladium-catalyzed arylations, aprotic polar solvents like DMSO have been found to be effective. organic-chemistry.org

Other critical reaction parameters that require tuning for scalable production include temperature, reaction time, and the nature and stoichiometry of the base. In the synthesis of a related compound, 2-(3-bromo-4-ethylphenyl)-2-methylpropanoic acid, the hydrolysis of the corresponding methyl ester was carried out at room temperature using a potassium hydroxide solution. nih.gov Careful optimization of these parameters is essential to maximize yield and minimize the formation of byproducts.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to pharmaceutical synthesis is of growing importance, aiming to reduce the environmental impact and improve the sustainability of chemical processes. mdpi.comnih.govnih.gov The synthesis of this compound can be evaluated and improved based on these principles.

A key aspect of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. sciencehistory.org The traditional synthesis of many profens involved multi-step processes with significant waste generation. ijsrch.com Modern approaches, such as the palladium-catalyzed α-arylation of propionic acid, can offer a more atom-economical, single-step synthesis. escholarship.org

The choice of solvents is another critical consideration. Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, solvent-free conditions. mdpi.com While some syntheses of related compounds have used solvents like dichloromethane, nih.gov exploring greener alternatives such as water or super-critical fluids, or minimizing solvent usage, would be a key area for improvement.

Furthermore, the use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. The catalytic methods discussed for the synthesis of this compound are inherently greener than older, stoichiometric approaches. The development of recyclable catalysts would further enhance the green credentials of the synthesis. mdpi.com

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Atom Economy | Utilizing one-pot or fewer-step syntheses, such as direct α-arylation, to maximize the incorporation of starting materials into the final product. |

| Safer Solvents and Auxiliaries | Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives (e.g., water, ethanol) or exploring solvent-free reaction conditions. |

| Catalysis | Employing catalytic methods (e.g., palladium or ruthenium catalysis) over stoichiometric reagents to reduce waste and improve efficiency. Developing recyclable catalysts. |

| Waste Prevention | Optimizing reactions to minimize the formation of byproducts and developing processes for the recovery and reuse of reagents and solvents. |

Chemical Reactivity and Derivatization Studies of 2 4 Ethylphenyl 2 Methylpropanoic Acid

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be converted into a variety of other functional groups, enabling the synthesis of a wide array of derivatives.

Esterification: The conversion of 2-(4-ethylphenyl)-2-methylpropanoic acid to its corresponding esters is typically achieved through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. google.comgoogle.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. google.com This method is effective for producing simple alkyl esters, such as the methyl or ethyl esters. More advanced methods, such as enantioselective esterification, have been used for the kinetic resolution of structurally related racemic 2-aryl-2-fluoropropanoic acids, which could potentially be applied to this compound if chiral separation were required. chemicalbook.com

Amidation: The direct formation of an amide from this compound and an amine is challenging due to the steric hindrance around the carboxylic acid's carbonyl carbon. Traditional methods often require converting the carboxylic acid to a more reactive derivative like an acid chloride. However, modern catalytic systems have been developed for the direct amidation of sterically demanding carboxylic acids. youtube.com These reactions often employ boron-based or transition metal catalysts to facilitate the condensation reaction, which proceeds with the elimination of water. ic.ac.ukncert.nic.in While direct thermal condensation is possible, it generally requires high temperatures (above 160 °C) to overcome the formation of non-reactive ammonium carboxylate salts. ic.ac.uk

Reduction: The carboxylic acid moiety of this compound can be reduced to a primary alcohol. This transformation is typically accomplished using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). masterorganicchemistry.comlibretexts.org Sodium borohydride (NaBH₄) is generally not reactive enough to reduce carboxylic acids. libretexts.org The reaction proceeds to yield 2-(4-ethylphenyl)-2-methylpropan-1-ol, converting the carboxyl group into a hydroxymethyl group (-CH₂OH). ic.ac.ukadichemistry.com

Oxidation: The tertiary carbon atom holding the carboxyl group is resistant to oxidation under standard conditions. However, the ethyl group attached to the phenyl ring is susceptible to vigorous oxidation. Treatment with strong oxidizing agents like hot alkaline or acidic potassium permanganate (KMnO₄) or chromic acid results in the oxidation of the ethyl side chain to a carboxylic acid group. ncert.nic.in The entire alkyl chain is typically cleaved, irrespective of its length, provided a benzylic hydrogen is present. masterorganicchemistry.com In this case, the ethyl group would be oxidized, leading to the formation of 4-(1-carboxy-1-methylethyl)benzoic acid. Under harsh enough conditions, both the ethyl group and the 2-methylpropanoic acid side chain could potentially be oxidized, though the latter is more difficult.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is substituted with two groups: an ethyl group and a 2-methylpropanoic acid group. The ethyl group is an activating, ortho-, para- directing group, while the propanoic acid substituent is a deactivating, meta- directing group. The outcome of electrophilic aromatic substitution is determined by the interplay of these electronic effects and steric hindrance.

Halogenation of this compound has been investigated as a means to produce key intermediates for pharmaceutical synthesis. The position of halogenation is dictated by the directing effects of the existing substituents.

Iodination: The iodination of this compound has been specifically studied for the synthesis of a key intermediate for the drug Alectinib (B1194254). adichemistry.com The reaction is directed by the activating ethyl group to the ortho position (C3).

| Reactant | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | N-Iodosuccinimide (NIS), Methanesulfonic acid, Acetonitrile, 15-25 °C | 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid | 85% | adichemistry.com |

Bromination: While direct bromination studies on this compound are not extensively detailed, reactions on closely related structures provide insight into the expected reactivity. The synthesis of 2-(3-bromo-4-ethylphenyl)-2-methylpropanoic acid demonstrates that bromination can be directed to the position ortho to the ethyl group. masterorganicchemistry.com

| Reactant | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Methyl 2-(4-ethylphenyl)-2-methylpropanoate (precursor) | Bromine (specific conditions not detailed, followed by hydrolysis) | 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid | masterorganicchemistry.com |

Nitration: The nitration of the aromatic ring is an archetypal electrophilic aromatic substitution reaction. Given the directing effects of the substituents, the activating ethyl group is expected to direct the incoming electrophile (ortho or para). Since the para position is blocked, substitution is directed to the ortho position (C3). Studies on the nitration of the closely related 4-ethylbenzoic acid confirm that the nitro group is introduced at the C3 position, yielding 4-ethyl-3-nitrobenzoic acid. chemicalbook.comnih.gov Therefore, reacting this compound with a mixture of concentrated nitric acid and sulfuric acid is predicted to yield 2-(4-ethyl-3-nitrophenyl)-2-methylpropanoic acid.

Sulfonation: Aromatic sulfonation is typically carried out using fuming sulfuric acid (H₂SO₄/SO₃). stmarys-ca.edu Similar to nitration, the reaction is an electrophilic aromatic substitution where the activating ethyl group directs the sulfonyl group to the C3 position. A key feature of sulfonation is its reversibility; the sulfonic acid group can be removed by treatment with hot aqueous acid. stmarys-ca.edunitrkl.ac.in This property allows the sulfonic acid group to be used as a temporary blocking group to control the regioselectivity of other substitution reactions. nitrkl.ac.in

Formation of Complex Molecular Architectures Utilizing this compound as a Building Block

This compound and its derivatives serve as valuable building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The structural motif of a substituted phenyl ring attached to a sterically hindered carboxylic acid is a feature found in several active pharmaceutical ingredients.

A prominent example is its use in the synthesis of Alectinib, a tyrosine kinase inhibitor. adichemistry.com In this synthesis, this compound is first iodinated to produce 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid. This iodinated intermediate then undergoes further reactions, where the carboxylic acid is converted into other functional groups to build the final complex heterocyclic structure of the drug. adichemistry.com This highlights the compound's role as a crucial starting material for advanced molecular architectures. The synthesis of another pharmaceutical, Bilastine, also utilizes a structurally similar 2-methyl-2-phenylpropanoic acid derivative, underscoring the importance of this class of compounds as versatile synthetic intermediates.

Synthesis of Anti-Tumor Drug Intermediates (e.g., Alectinib precursors)

A significant application of this compound is its role as a key intermediate in the synthesis of Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy google.com. The journey from this starting material to the complex structure of Alectinib involves a series of strategic chemical transformations.

A crucial step in the synthesis of Alectinib precursors is the iodination of this compound. This reaction introduces an iodine atom onto the phenyl ring, creating a necessary handle for subsequent cross-coupling reactions. A common method for this transformation involves the use of N-iodosuccinimide (NIS) in the presence of a strong acid, such as sulfuric acid, in a suitable solvent like acetic acid google.com. This electrophilic aromatic substitution reaction yields 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid, a critical precursor for Alectinib google.com.

Table 1: Synthesis of Alectinib Precursor from this compound

| Step | Reactant(s) | Reagent(s) and Conditions | Product | Reference |

| Iodination | This compound | N-Iodosuccinimide (NIS), Sulfuric Acid, Acetic Acid | 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid | google.com |

| Coupling | 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid, Mono-tert-butyl malonate | Triethylamine (TEA), Magnesium Chloride, Tetrahydrofuran (THF) | tert-Butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate | google.com |

Construction of Other Biologically Relevant Scaffolds

While the predominant documented application of this compound is in the synthesis of Alectinib, its chemical structure presents opportunities for the construction of a variety of other biologically relevant scaffolds. The presence of the carboxylic acid group and the reactive aromatic ring allows for diverse chemical modifications, paving the way for the exploration of novel therapeutic agents.

The carboxylic acid moiety can be readily converted into a range of functional groups, including esters, amides, and acid chlorides. These derivatives can serve as key intermediates for the synthesis of new chemical entities. For example, amidation with various amines could lead to a library of compounds with potential biological activities. The phenyl ring can undergo further electrophilic substitution reactions, similar to the iodination described for the Alectinib synthesis, to introduce other functionalities that could modulate the pharmacological properties of the resulting molecules.

Although specific examples of other distinct biologically active scaffolds derived directly from this compound are not extensively reported in publicly available literature, the broader class of 2-phenylpropanoic acid derivatives is known to exhibit a wide range of biological activities. For instance, derivatives of the structurally related 2-phenylpropanoic acid have been investigated as anti-inflammatory agents, showcasing the potential of this chemical motif to interact with various biological targets.

The derivatization of the core structure of this compound could potentially lead to the discovery of novel compounds with activities in areas beyond oncology. The exploration of its chemical reactivity and its use as a scaffold for medicinal chemistry campaigns remains an area with potential for future research and development.

Table 2: Potential Derivatization Reactions of this compound for Scaffold Diversification

| Reaction Type | Functional Group Targeted | Potential Reagents | Resulting Functional Group | Potential Application |

| Esterification | Carboxylic Acid | Various alcohols, Acid catalyst | Ester | Prodrugs, Modulation of solubility |

| Amidation | Carboxylic Acid | Various amines, Coupling agents (e.g., DCC, EDC) | Amide | Introduction of new pharmacophores, Bioisosteric replacement |

| Reduction | Carboxylic Acid | Reducing agents (e.g., LiAlH4) | Primary Alcohol | Further functional group transformations |

| Electrophilic Aromatic Substitution | Phenyl Ring | Nitrating agents, Halogenating agents, Acylating agents | Substituted Phenyl Ring | Modulation of electronic properties and biological activity |

| Friedel-Crafts Acylation | Phenyl Ring | Acyl chlorides, Lewis acid catalyst | Acyl-substituted Phenyl Ring | Introduction of ketone functionality for further derivatization |

Pharmacological Research and Biological Interactions of 2 4 Ethylphenyl 2 Methylpropanoic Acid Analogues

Investigation of Molecular Targets and Associated Pathways

Analogues of 2-(4-ethylphenyl)-2-methylpropanoic acid, particularly those belonging to the fibrate class of drugs, interact with a range of molecular targets, leading to the modulation of various signaling pathways critical in metabolic and neurological processes.

Ligand Interactions with Serotonin Transporters and Serotonergic Pathway Modulation

The presynaptic serotonin transporter (SERT) is a key regulator of serotonergic signaling, responsible for the re-uptake of serotonin from the synaptic cleft. nih.gov Drugs that interact with SERT can either block the transport cycle or, in the case of substances like amphetamines, reverse its direction, both resulting in increased extracellular serotonin levels. nih.gov The mechanism for transport is initiated when a substrate, like serotonin, binds to the outward-open transporter. nih.gov This binding triggers a conformational change, leading to the occlusion and subsequent uptake of the neurotransmitter. nih.gov

Research into specific analogues has focused on developing compounds with high affinity and selectivity for SERT. For instance, a series of 3β-(4'-alkyl-, 4'-alkenyl-, and 4'-alkynylphenyl)nortropane-2β-carboxylic acid methyl esters were synthesized and evaluated for their ability to inhibit radioligand binding to serotonin (5-HT), dopamine (DA), and norepinephrine (NE) transporters. nih.gov Within this series, compounds such as 3β-(4'-isopropenylphenyl)nortropane-2β-carboxylic acid methyl ester demonstrated good affinity for both the 5-HT and DA transporters while having low affinity for the NE transporter, making them valuable tools for studying the interplay between these systems. nih.gov The most potent analogues for the 5-HT transporter were 3β-(4'-isopropenyl- and 4'-cis-propenylphenyl)nortropane-2β-carboxylic acid methyl esters, which also showed high selectivity for the 5-HT transporter over the NE transporter. nih.gov

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism and Antagonism Studies of Related Fibrates

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that function as key regulators of lipid and glucose metabolism. nih.govpnas.org There are three main subtypes: PPARα, PPARγ, and PPARδ, which have different tissue distributions and physiological roles. nih.gov Fibrates, a class of lipid-lowering drugs, are well-established ligands for PPARα. nih.govnih.gov The activation of PPARα by fibrates is central to their therapeutic effects on dyslipidemia. nih.govnih.govphysiology.org

While classic fibrates like fenofibrate are primarily considered PPARα agonists, some exhibit broader activity. nih.govmdpi.com For example, bezafibrate is known to act as a pan-agonist, activating all three PPAR subtypes (α, γ, and δ). nih.gov The development of dual PPARα/γ agonists (sometimes called "glitazars") and PPARα/γ/δ pan-agonists represents a therapeutic strategy to simultaneously address both lipid and carbohydrate metabolism abnormalities seen in metabolic syndrome. nih.gov Compound 12a, a phenyldiazenyl fibrate derivative, was identified as a PPAR pan-agonist with a balanced activity profile across all three isoforms. nih.gov

Antagonists for PPARs have also been developed as research tools. GW9662 is a selective antagonist for PPARγ, while GW6471 is a potent antagonist of PPARα. selleckchem.com

Enzyme Inhibition and Activation Profiling (e.g., 11β-HSD1 for related compounds)

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that plays a crucial role in regulating intracellular levels of active glucocorticoids, such as cortisol. researchgate.netgrafiati.com It converts inactive cortisone to active cortisol, particularly in the liver and adipose tissue. grafiati.commdpi.com Excessive levels of cortisol in tissues can lead to insulin resistance, visceral obesity, and type 2 diabetes. researchgate.net Therefore, the inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy for treating metabolic diseases. researchgate.netmdpi.com

Inhibition of 11β-HSD1 has been shown to improve insulin sensitivity and reduce glucose production. nih.gov Numerous synthetic and some natural inhibitors of 11β-HSD1 have been discovered and developed. researchgate.net Preclinical studies have demonstrated that inhibiting this enzyme can ameliorate cognitive decline and reverse detrimental molecular changes associated with chronic stress. nih.gov For instance, the 11β-HSD1 inhibitor RL-118 was found to reverse the effects of chronic mild stress on cognition, reduce oxidative stress, and decrease pro-inflammatory mediators. nih.gov

In addition to 11β-HSD1, related compounds can interact with other enzyme systems. Fenofibric acid, the active metabolite of fenofibrate, has been shown to weakly inhibit cytochrome P450 (CYP) isoforms CYP2C19 and CYP2A6, and acts as a mild to moderate inhibitor of CYP2C9 at therapeutic concentrations. researchgate.net

In Vitro Receptor Binding Affinity and Selectivity Assays

The binding affinity and selectivity of this compound analogues for their molecular targets are determined using various in vitro assays. These assays are crucial for characterizing the pharmacological profile of new compounds.

For PPARs, transient transfection assays using PPAR-GAL4 chimeric receptors are commonly employed to determine the potency (EC50) of agonists. acs.org Studies on ureido-fibrate analogues revealed compounds with significantly higher potency for murine PPARα compared to older fibrates. acs.org For example, ureido-fibrate 7 showed an EC50 of 0.010 µM on murine PPARα, compared to 18 µM for fenofibric acid. acs.org However, selectivity can differ between species; some compounds that were PPARα-selective on murine receptors acted as dual PPARα/γ agonists on human receptors. acs.org Other methods, such as time-resolved fluorescence resonance energy transfer (TR-FRET) coactivator recruitment assays and circular dichroism spectroscopy, are also used to assess PPAR selectivity. mdpi.com

For serotonin transporters, binding affinity is typically measured through radioligand binding inhibition assays, which determine the concentration of a compound required to inhibit 50% of radioligand binding (IC50). nih.gov As shown in the table below, analogues have been identified with nanomolar potency and high selectivity for the serotonin transporter over norepinephrine and dopamine transporters. nih.gov

| Compound | Target | Assay Type | Affinity (IC50/EC50, nM) | Selectivity |

|---|---|---|---|---|

| 3β-(4'-Isopropenylphenyl)nortropane-2β-carboxylic acid methyl ester (3b) | 5-HT Transporter | Binding Inhibition | 0.6 | NE/5-HT Ratio: 240 |

| 3β-(4'-cis-Propenylphenyl)nortropane-2β-carboxylic acid methyl ester (3d) | 5-HT Transporter | Binding Inhibition | 1.15 | NE/5-HT Ratio: 128 |

| Fenofibric acid | Human PPARα | Transactivation | 30,000 | Selective for PPARα over PPARγ/δ |

| GW7647 | Human PPARα | Transactivation | 6 | Highly selective for PPARα (PPARγ EC50: 1,100 nM; PPARδ EC50: 6,200 nM) |

| Ureido-fibrate 7 | Murine PPARα | Transactivation | 10 | Moderately selective over murine PPARγ (EC50: 400 nM) |

| Ureido-fibrate 7 | Human PPARα | Transactivation | 790 | Dual agonist with Human PPARγ (EC50: 200 nM) |

Elucidation of Cellular and Molecular Mechanisms of Action

Gene Expression Modulation (e.g., fatty acid oxidation and glucose metabolism)

Analogues of this compound, primarily through the activation of PPARs, exert profound effects on the expression of genes involved in lipid and glucose homeostasis. nih.govpnas.orgnih.gov PPARα activation, in particular, leads to a coordinated transcriptional response that enhances fatty acid catabolism and modifies lipoprotein metabolism. physiology.org

In the liver, PPARα agonists stimulate the expression of genes involved in multiple steps of fatty acid oxidation. nih.govphysiology.org This includes genes for fatty acid transport and the mitochondrial and peroxisomal β-oxidation pathways. nih.gov For instance, the expression of Carnitine Palmitoyltransferase I (CPT1), a key enzyme in mitochondrial fatty acid transport, is induced by PPARα agonists. nih.gov This increased fatty acid oxidation is a primary mechanism behind the triglyceride-lowering effect of fibrates. nih.gov

PPAR agonists also regulate genes involved in lipoprotein metabolism. A key target is the gene for apolipoprotein C-III (apoC-III), an inhibitor of lipoprotein lipase. PPARα agonists decrease the expression of apoC-III, which contributes to the breakdown of triglyceride-rich lipoproteins. nih.gov Conversely, fibrates can have species-specific effects on other apolipoproteins; for example, they increase apolipoprotein A-I (the major protein in HDL) expression in humans but decrease it in rodents due to differences in their gene promoters. nih.gov

In terms of glucose metabolism, PPAR activation can influence gene expression in several ways. Studies in rats treated with fibric acid analogs showed decreased expression of genes involved in hepatic glucose uptake and glycolysis. nih.gov PPARγ activation is known to increase the expression of the glucose transporter GLUT1, enhancing glucose uptake, particularly in adipocytes. nih.gov Furthermore, PPARδ activation has been linked to the regulation of PDK4, a gene that plays a role in glucose and fatty acid homeostasis. nih.gov Some studies have shown that fibroblast growth factor 21 (FGF21), a key metabolic regulator, is a target gene of PPARα, and it can increase tissue glucose uptake by stimulating GLUT1 expression. researchgate.net

| Gene | Function | Effect of PPAR Agonism | Metabolic Pathway |

|---|---|---|---|

| CPT1 (Carnitine Palmitoyltransferase I) | Mitochondrial fatty acid uptake | Upregulation (PPARα) | Fatty Acid Oxidation |

| ApoC-III (Apolipoprotein C-III) | Inhibits lipoprotein lipase | Downregulation (PPARα) | Lipid Metabolism |

| LPL (Lipoprotein Lipase) | Hydrolyzes triglycerides | Upregulation (PPARα) | Lipid Metabolism |

| ApoA-I (Apolipoprotein A-I) | Major HDL protein | Upregulation in humans (PPARα) | Lipid Metabolism |

| GLUT1 (Glucose Transporter 1) | Constitutive glucose transport | Upregulation (PPARγ) | Glucose Metabolism |

| PDK4 (Pyruvate Dehydrogenase Kinase 4) | Regulates glucose/fatty acid metabolism | Upregulation (PPARδ) | Glucose/Fatty Acid Metabolism |

| FGF21 (Fibroblast Growth Factor 21) | Metabolic regulator | Upregulation (PPARα) | Glucose/Lipid Metabolism |

Anti-Inflammatory Responses (e.g., cytokine suppression)

Analogues of this compound, part of the broader arylpropionic acid class of compounds, have been investigated for their anti-inflammatory properties, with a significant focus on their ability to modulate cytokine activity. Cytokines are key signaling molecules in the inflammatory cascade, and their suppression is a primary target for anti-inflammatory therapies.

Research into various structural analogues has demonstrated notable effects on inflammatory pathways. For instance, the enzyme 5-lipoxygenase (5-LOX) is crucial for the production of inflammatory leukotrienes and other cytokines. mdpi.com A pivalate-based Michael compound, evaluated for its 5-LOX inhibitory potential, showed significant suppression of the enzyme. mdpi.com This suggests a potential mechanism for the anti-inflammatory activity of related compounds. Similarly, the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, is a well-established mechanism for reducing inflammation, as COX-2 is responsible for converting arachidonic acid into inflammatory mediators like prostaglandins and certain cytokines. mdpi.com

One extensively studied analogue, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (Compound 3f), has shown potent anti-inflammatory and immunomodulatory effects. mdpi.comresearchgate.netnih.gov Studies using a lipopolysaccharide (LPS)-induced systemic inflammation model in rats revealed that this compound significantly modulates cytokine profiles. mdpi.comnih.govnih.gov Specifically, repeated administration of Compound 3f led to a significant decrease in the serum levels of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). mdpi.comnih.govnih.gov

Concurrently, the levels of Transforming Growth Factor-beta 1 (TGF-β1), a pleiotropic cytokine with anti-inflammatory and tissue remodeling properties, were significantly increased following treatment with Compound 3f. mdpi.comnih.govnih.gov TGF-β1 plays a role in suppressing inflammatory responses by inhibiting the activation of lymphocytes and the synthesis of other pro-inflammatory cytokines. nih.gov The selective modulation, marked by the suppression of TNF-α and elevation of TGF-β1, points to a sophisticated immunomodulatory mechanism beyond simple inflammation inhibition. mdpi.comnih.gov Interestingly, the levels of another anti-inflammatory cytokine, Interleukin-10 (IL-10), remained unaffected by the administration of Compound 3f. mdpi.comnih.gov

These findings indicate that structural analogues of this compound can exert their anti-inflammatory effects by selectively targeting cytokine pathways, suppressing key pro-inflammatory mediators while potentially promoting resolution and tissue repair mechanisms. mdpi.comnih.gov

Preclinical Pharmacodynamic Evaluation of Derivatives

The preclinical pharmacodynamic evaluation of this compound derivatives has been crucial in characterizing their anti-inflammatory and immunomodulatory activities in vivo. A standard model used for this purpose is the carrageenan-induced paw edema test in rats, which assesses acute local inflammation. mdpi.comnih.govnih.gov

In studies involving the pyrrole derivative Compound 3f, its anti-inflammatory efficacy was evaluated after both single and repeated administration. mdpi.comnih.gov Following a single dose, the compound showed moderate efficacy. However, after a 14-day period of repeated administration, all tested doses of Compound 3f significantly inhibited paw edema at all measurement time points. mdpi.comresearchgate.netnih.gov This enhanced response after prolonged treatment suggests that the compound may have cumulative or adaptive mechanisms of action contributing to its anti-inflammatory effect. researchgate.net

The pharmacodynamic effects on systemic inflammation have also been assessed. In an LPS-induced inflammation model, the impact of Compound 3f on circulating cytokine levels was quantified. researchgate.netnih.govnih.gov The results demonstrated a significant and sustained suppression of the pro-inflammatory cytokine TNF-α in the serum of rats treated repeatedly with the compound. mdpi.comnih.gov This systemic effect on a key inflammatory mediator corroborates the localized anti-edema observations.

The table below summarizes the key pharmacodynamic findings for Compound 3f in preclinical models.

| Model | Administration | Key Pharmacodynamic Endpoint | Observed Effect | Significance |

| Carrageenan-Induced Paw Edema | Single Dose (20 mg/kg) | Paw Edema Volume | Significant reduction at 2 hours | p = 0.001 mdpi.comnih.gov |

| Carrageenan-Induced Paw Edema | Repeated Dose (14 days) | Paw Edema Volume | Significant inhibition at all time points | p < 0.001 mdpi.comnih.gov |

| LPS-Induced Systemic Inflammation | Repeated Dose (14 days, 40 mg/kg) | Serum TNF-α Levels | Significant decrease | p = 0.032 mdpi.comnih.govnih.gov |

| LPS-Induced Systemic Inflammation | Single and Repeated Doses | Serum TGF-β1 Levels | Significant increase | p = 0.002 and p = 0.045, respectively mdpi.comnih.govnih.gov |

| LPS-Induced Systemic Inflammation | Single and Repeated Doses | Serum IL-10 Levels | No significant change | Not applicable mdpi.comnih.gov |

These preclinical evaluations confirm that these derivatives possess potent anti-inflammatory activity, particularly upon repeated exposure, and that their mechanism involves the systemic modulation of key cytokines. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.govnih.gov For arylpropionic acid derivatives, including analogues of this compound, SAR studies have been instrumental in identifying key structural features required for potent anti-inflammatory effects and in guiding the design of new compounds with enhanced bioactivity. researchgate.netijpsr.com

A crucial element for the activity of arylpropionic acids is the carboxylic acid group (-COOH). researchgate.netijpsr.com Studies have shown that replacing this group with other functionalities, such as tetrazole, hydroxamate, or ester groups, often results in compounds with diminished anti-inflammatory and analgesic activity. researchgate.netijpsr.com This highlights the importance of the acidic moiety for the pharmacological profile of this class of molecules.

SAR studies on a series of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives identified specific substitution patterns that enhance the inhibition of cyclooxygenase. nih.gov Favorable activity was observed with:

Halogen substitution at position 3 of the benzene (B151609) ring. nih.gov

The presence of a methyl group at position 4 and/or 5 of the thiazole ring. nih.gov Conversely, the introduction of bulky alkyl groups or polar functional groups on the thiazole ring led to weaker inhibitory activity. nih.gov

| Structural Moiety (Pharmacophore) | Potential Contribution to Bioactivity |

| Propionic Acid Chain | Mimics the structure found in many NSAIDs (e.g., ibuprofen), suggesting potential interaction with targets like COX enzymes. mdpi.comnih.gov |

| Pyrrole Core | A "privileged scaffold" found in numerous anti-inflammatory agents, forming the core structure for target interaction. mdpi.comresearchgate.netnih.gov |

| 4-Chlorophenyl Substituent | The chlorinated aromatic moiety can enhance lipophilicity, potentially improving membrane permeability and bioavailability. mdpi.comnih.gov |

| Phenyl Ring | Known to interact with various biological targets, including enzymes and receptors involved in the inflammation process. mdpi.comnih.gov |

| Acetyl (Ketone) Group | The electron-withdrawing nature of the carbonyl group could influence binding affinity to enzymatic pockets or affect redox-sensitive inflammatory pathways. mdpi.comnih.gov |

Structure Activity Relationship Sar and Computational Modeling of 2 4 Ethylphenyl 2 Methylpropanoic Acid Derivatives

Elucidation of Key Structural Motifs Governing Biological Activity

The biological activity of 2-(4-Ethylphenyl)-2-methylpropanoic acid derivatives, particularly as PPAR agonists, is governed by the interplay of three primary structural motifs: an acidic head group, a central linker, and a hydrophobic tail. nih.gov

Acidic Head Group: The carboxylic acid moiety is a critical feature for PPAR activation. It typically acts as a hydrogen bond donor and acceptor, forming a network of strong polar interactions with key amino acid residues in the ligand-binding domain (LBD) of the PPAR. nih.govmdpi.com For PPARα, these interactions commonly involve Ser280, Tyr314, His440, and Tyr464. nih.govmdpi.com This canonical binding mode, anchored by the acidic head, is crucial for stabilizing the active conformation of the receptor, which facilitates the recruitment of coactivators and initiates gene transcription. nih.govmdpi.com

Linker and α-Substitution: The 2-methylpropanoic acid structure provides a specific spatial arrangement. The gem-dimethyl group at the α-position to the carboxylate is a key structural element. These methyl groups form van der Waals contacts within the binding pocket, contributing to the ligand's affinity. nih.gov Modifications in this region, such as introducing different alkyl substituents, can significantly influence potency and selectivity. nih.gov

Hydrophobic Tail: The 4-ethylphenyl group serves as the hydrophobic tail, which occupies a hydrophobic pocket within the PPAR LBD. nih.gov The nature and substitution pattern of this aromatic ring are major determinants of binding affinity and subtype selectivity. Studies on related phenylpropanoic acid derivatives have shown that the steric bulk of substituents on this ring has an important influence on PPAR activity. nih.gov For example, a trifluoromethyl group at the 4-position of the phenyl ring can lead to specific hydrophobic contact with Ile272 in human PPARα, conferring selectivity. nih.gov

The crystal structure of related compounds reveals that the carboxyl group is often oriented at a significant dihedral angle to the plane of the benzene (B151609) ring. nih.govresearchgate.net This three-dimensional conformation is essential for fitting into the Y-shaped ligand-binding pocket of PPARs.

Rational Design of Analogues Based on SAR Findings

Based on the structure-activity relationship (SAR) findings, medicinal chemists have rationally designed numerous analogues to optimize potency, selectivity, and pharmacokinetic properties.

One successful strategy involves modifying the hydrophobic tail to enhance binding affinity and modulate subtype selectivity. For instance, replacing the ethyl group with larger, more sterically demanding substituents can lead to broader activity across PPAR subtypes. A notable example is the introduction of a 4-adamantylphenyl group, which resulted in a well-balanced PPAR pan-agonist capable of activating all three subtypes (α, γ, and δ). nih.gov This finding highlights that increasing the bulkiness of the hydrophobic tail can induce activity at the PPARγ subtype, in addition to the α and δ activity often seen with phenylpropanoic acids. nih.gov

Another design approach focuses on the linker and head group. Starting from a lead compound with dual PPARγ/α activity, systematic modifications of the phenylpropanoic acid core led to the development of highly selective PPARα agonists. nih.gov This demonstrates that subtle changes to the scaffold connecting the acidic head and hydrophobic tail can fine-tune the receptor subtype preference.

The synthesis of derivatives with varied substitution patterns on the phenyl ring is a common method for exploring the chemical space. nih.govzsmu.edu.ua For example, introducing a bromine atom to the phenyl ring, as in 2-(3-bromo-4-ethylphenyl)-2-methylpropanoic acid, creates a valuable intermediate for further chemical elaboration. nih.govresearchgate.net

The table below summarizes the design strategies and their outcomes for related phenylpropanoic acid derivatives.

| Lead Scaffold | Modification Strategy | Key Analogue Example | Observed Outcome | Reference |

|---|---|---|---|---|

| Phenylpropanoic Acid | Increase steric bulk of the hydrophobic tail | 4-Adamantylphenyl derivative | Achieved well-balanced PPAR-pan agonism (α, γ, δ) | nih.gov |

| Phenylpropanoic Acid (KRP-297 base) | Modify linker and head group | (S)-2-[4-methoxy-3-(4-trifluoromethylbenzylcarbamoyl)phenylmethyl]butyric acid | Developed a potent and selective PPARα agonist | nih.gov |

| Phenylpropanoic Acid | Introduce specific hydrophobic substituent | Analogue with a 4-trifluoromethyl group | Conferred human PPARα selectivity through interaction with Ile272 | nih.gov |

| This compound | Halogenation of the phenyl ring | 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid | Created an intermediate for further pharmaceutical synthesis | nih.govresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This method is invaluable for predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts. Both two-dimensional (2D) and three-dimensional (3D) QSAR studies have been applied to phenylpropanoic acid derivatives and related PPAR agonists. nih.govmdpi.com

In a typical QSAR study, molecular descriptors representing various physicochemical properties (e.g., electronic, steric, hydrophobic) are calculated for a set of molecules with known activities. nih.gov Statistical methods are then used to build a model that predicts activity based on these descriptors.

2D-QSAR: These models use descriptors derived from the 2D representation of the molecule. For a series of oxadiazole-substituted α-isopropoxy phenylpropanoic acids with dual PPARα/γ activity, a 2D-QSAR model identified that descriptors like the count of chlorine atoms (SsClcount), nitrogen atoms in a nitro group (SddsN count), and hydroxyl groups (SsOHcount) significantly contribute to the biological activity. nih.gov

3D-QSAR: These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D alignment of molecules. For the same series of phenylpropanoic acid derivatives, a 3D-QSAR model highlighted the importance of steric and electrostatic fields. nih.gov Contribution plots from these analyses can visualize regions where bulky groups or specific electrostatic charges would be favorable or unfavorable for activity, guiding the design of new analogues. nih.govmdpi.com

QSAR models are increasingly integrated within the Adverse Outcome Pathway (AOP) framework to predict molecular initiating events, such as receptor activation, which can lead to toxicity. nih.gov For instance, QSAR models for PPAR-γ have been developed to screen for compounds that could trigger pathways associated with adverse effects. nih.gov

The table below presents examples of QSAR model statistics for related compound classes, demonstrating their predictive power.

| Compound Class | QSAR Method | Target | Cross-validated r² (q²) | Predictive r² (pred_r²) | Reference |

|---|---|---|---|---|---|

| Oxadiazole-substituted α-isopropoxy phenylpropanoic acids | 2D-QSAR (GA-PLS) | PPARα | 0.7957 | 0.8136 | nih.gov |

| Oxadiazole-substituted α-isopropoxy phenylpropanoic acids | 3D-QSAR (k-NN MFA) | PPARα | 0.7188 | 0.7508 | nih.gov |

| Thieno-pyrimidine derivatives | 3D-QSAR (CoMFA) | VEGFR3 | 0.818 | Not Reported | mdpi.com |

| Thieno-pyrimidine derivatives | 3D-QSAR (CoMSIA) | VEGFR3 | 0.801 | 0.762 | mdpi.com |

Molecular Docking and Dynamics Simulations of Compound-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide a detailed, atom-level view of how a ligand like this compound binds to its biological target. nih.govzsmu.edu.ua These methods are used to predict the binding conformation, affinity, and key interactions between the compound and the receptor's active site.

For phenylpropanoic acid derivatives targeting PPARs, docking studies consistently show a conserved binding mode. nih.govnih.gov

The carboxylic acid head group anchors the ligand in the binding pocket by forming a network of hydrogen bonds with a highly conserved set of amino acids at the entrance of the LBD, including residues like Tyrosine and Serine. nih.govmdpi.com

The hydrophobic tail , the ethylphenyl group, extends into a deeper, hydrophobic region of the pocket. The specific interactions in this region often determine the subtype selectivity of the ligand. nih.gov A molecular modeling study of a human PPARα-selective agonist revealed that its specificity was due to a key hydrophobic contact between its trifluoromethylphenyl tail and the amino acid Ile272. nih.gov

The gem-dimethyl groups on the propanoic acid linker make van der Waals contacts with nearby residues, further stabilizing the ligand in the pocket. nih.gov

Docking studies have been instrumental in rationalizing the activity of newly synthesized compounds. For example, MHY2013, a 2-methylpropanoic acid derivative, was identified as a potent PPAR pan-agonist through a screening process that combined protein docking simulations with in vitro assays. nih.gov

The table below lists key amino acid interactions identified through molecular modeling for related ligands binding to PPARα.

| Ligand Moiety | Interacting PPARα Residues | Type of Interaction | Reference |

|---|---|---|---|

| Carboxylic Acid Head | S280, Y314, H440, Y464 | Hydrogen Bond Network | nih.govmdpi.com |

| Gem-dimethyl Group | M355, F318, H440, C276 | Van der Waals Contacts | nih.gov |

| Hydrophobic Tail (4-trifluoromethylphenyl) | Ile272 | Hydrophobic Contact | nih.gov |

These computational approaches, from SAR and QSAR to molecular docking, provide a comprehensive framework for understanding and predicting the biological activity of this compound derivatives. They are indispensable tools in the modern drug discovery pipeline, enabling the rational design of novel therapeutics with enhanced efficacy and safety profiles.

Advanced Analytical Methodologies for Research and Characterization of 2 4 Ethylphenyl 2 Methylpropanoic Acid

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental for separating 2-(4-Ethylphenyl)-2-methylpropanoic acid from impurities and quantifying its concentration. High-Performance Liquid Chromatography (HPLC) is the primary tool for purity assessment, while Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity for trace analysis and the identification of metabolites.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this non-polar compound. In a typical RP-HPLC setup, a C18 stationary phase is employed, which retains the analyte based on its hydrophobic interactions. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, often with a low pH to ensure the carboxylic acid is in its protonated form, leading to better retention and peak shape. pensoft.net Isocratic elution, where the mobile phase composition remains constant, is often sufficient for routine purity checks. pensoft.netresearchgate.net Detection is commonly achieved using a UV-Vis detector, as the phenyl group in the molecule absorbs ultraviolet light. pensoft.netresearchgate.net The purity of the compound can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A well-developed HPLC method can achieve purities of 99% or higher for synthesized batches of this compound.

Interactive Data Table: Typical HPLC Parameters for Purity Analysis of this compound

| Parameter | Value | Rationale |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention and separation for non-polar compounds. pensoft.netresearchgate.net |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) | The organic modifier elutes the compound, while the acidic buffer suppresses the ionization of the carboxylic acid, leading to sharper peaks. pensoft.netresearchgate.net |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and resolution. pensoft.netresearchgate.net |

| Detection | UV at 225 nm | The aromatic ring exhibits strong absorbance at this wavelength, allowing for sensitive detection. pensoft.netresearchgate.net |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. pensoft.net |

| Injection Volume | 10 µL | A typical volume for analytical injections. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Detection

For the detection of trace amounts of this compound or its metabolites in complex matrices such as biological fluids, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity. nih.govmdpi.com The technique couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

For trace analysis, derivatization of the carboxylic acid group is often employed to enhance ionization efficiency in the mass spectrometer's source. nih.gov For instance, reaction with a phenylenediamine-based reagent can introduce a readily ionizable group, significantly improving detection limits. nih.gov The LC separation is typically performed using a reversed-phase column with a gradient elution to effectively separate the analyte from matrix components.

In the mass spectrometer, electrospray ionization (ESI) in negative ion mode is commonly used to generate the deprotonated molecule [M-H]⁻. For metabolite detection, the instrument can be operated in full-scan mode to search for predicted metabolites, which often involve hydroxylation of the ethyl group or the aromatic ring. For quantification, Multiple Reaction Monitoring (MRM) is utilized, where a specific precursor ion (the [M-H]⁻ of the analyte) is selected and fragmented, and a characteristic product ion is monitored. This highly specific detection method minimizes interferences from the matrix, allowing for accurate quantification at very low concentrations. docbrown.infodocbrown.info

Interactive Data Table: Illustrative LC-MS/MS Parameters for Trace Analysis

| Parameter | Value/Setting | Purpose |

| LC Column | C18 (e.g., 100 x 2.1 mm, 3.5 µm) | Standard for reversed-phase separation of small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to aid in protonation for positive ion mode or improve peak shape in negative ion mode. |

| Mobile Phase B | Acetonitrile | Organic solvent for eluting the analyte from the column. |

| Elution | Gradient | To effectively separate the analyte from complex matrix components. |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Generates the [M-H]⁻ ion of the carboxylic acid with high efficiency. |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |

| Precursor Ion (Q1) | m/z 191.1 | The deprotonated molecular ion of this compound. |

| Product Ion (Q3) | e.g., m/z 147.1 | A characteristic fragment ion used for confirmation and quantification. |

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition, and Fourier-Transform Infrared (FT-IR) spectroscopy verifies the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assemble the molecular puzzle.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would show a triplet and a quartet for the ethyl group, a singlet for the two equivalent methyl groups, two doublets for the aromatic protons, and a broad singlet for the acidic proton of the carboxylic acid. libretexts.org The ¹³C NMR spectrum reveals the number of distinct carbon environments. pearson.comdocbrown.info

2D NMR: Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between CH, CH₂, and CH₃ carbons. docbrown.info Correlation Spectroscopy (COSY) establishes proton-proton coupling networks, for instance, connecting the methyl and methylene protons of the ethyl group. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded protons and carbons, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations, which are crucial for connecting the different fragments of the molecule, such as linking the quaternary carbon to the aromatic ring and the methyl groups.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (in CDCl₃)

| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) / Carbon Type (¹³C) |

| Carboxylic Acid (-COOH) | ~11-12 | ~180 | broad singlet / C=O |

| Quaternary Carbon (-C(CH₃)₂) | - | ~45 | - / C |

| Methyl Groups (-C(CH₃)₂) | ~1.5 | ~25 | singlet / CH₃ |

| Aromatic CH (ortho to ethyl) | ~7.2 | ~128 | doublet / CH |

| Aromatic CH (meta to ethyl) | ~7.3 | ~127 | doublet / CH |

| Aromatic C (ipso to ethyl) | - | ~144 | - / C |

| Aromatic C (ipso to propanoic acid) | - | ~140 | - / C |

| Methylene (-CH₂CH₃) | ~2.6 | ~28 | quartet / CH₂ |

| Methyl (-CH₂CH₃) | ~1.2 | ~15 | triplet / CH₃ |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places), HRMS allows for the determination of the compound's exact mass. docbrown.infonist.gov This exact mass is then compared to the theoretical exact mass calculated from the molecular formula (C₁₂H₁₆O₂). A close match between the experimental and theoretical masses provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass. For this compound, the molecular formula is C₁₂H₁₆O₂.

Interactive Data Table: HRMS Data for Molecular Formula Confirmation

| Parameter | Value |

| Molecular Formula | C₁₂H₁₆O₂ |

| Theoretical Exact Mass | 192.11503 u |

| Ionization Technique | Electrospray Ionization (ESI) |

| Observed Ion | [M+H]⁺ or [M-H]⁻ |

| Expected m/z for [M+H]⁺ | 193.12231 |

| Expected m/z for [M-H]⁻ | 191.10775 |

| Required Mass Accuracy | < 5 ppm |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Verification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for verifying the presence of key functional groups in the this compound molecule. The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds. The most characteristic absorptions for this compound are the broad O-H stretch of the carboxylic acid, the sharp and intense C=O stretch of the carbonyl group, and the various C-H stretches of the alkyl and aromatic moieties.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Description of Peak |

| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Very broad and strong, indicative of hydrogen bonding. |

| 2975 - 2845 | C-H stretch (Alkyl) | Strong, sharp peaks corresponding to the methyl and ethyl groups. |

| ~3050 | C-H stretch (Aromatic) | Weaker, sharp peaks. |

| 1725 - 1700 | C=O stretch (Carboxylic Acid) | Strong and sharp, characteristic of the carbonyl group. |

| ~1605, ~1510 | C=C stretch (Aromatic) | Medium to weak intensity peaks. |

| ~1460 | C-H bend (Alkyl) | Bending vibrations of the methyl and methylene groups. |

| ~1250 | C-O stretch (Carboxylic Acid) | Strong intensity peak. |

| ~920 | O-H bend (Carboxylic Acid) | Broad, out-of-plane bend. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for this compound is not publicly available, the crystallographic analysis of a closely related analogue, 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid, provides significant insights into the likely solid-state conformation of this class of compounds nih.govamanote.com.

In a typical X-ray diffraction experiment, a single crystal of the compound is irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid, the crystal structure reveals that the molecules form centrosymmetric dimers in the solid state, linked by pairs of O—H⋯O hydrogen bonds between the carboxylic acid groups nih.gov. The carboxyl group is observed to be twisted relative to the plane of the benzene (B151609) ring, with a dihedral angle of 78.4 (3)° nih.gov. This type of detailed structural information is invaluable for understanding the physicochemical properties of the compound and for computational modeling studies.

Table 1: Crystallographic Data for 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₅BrO₂ |

| Molecular Weight | 271.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.7370 (19) |

| b (Å) | 7.2930 (15) |

| c (Å) | 17.433 (4) |

| β (°) | 90.98 (3) |

| Volume (ų) | 1237.8 (4) |

| Z | 4 |

Impurity Profiling and Degradation Product Analysis in Research Samples

Impurity profiling is a critical aspect of pharmaceutical research and development, involving the identification and quantification of all potential impurities in a drug substance or product. This compound has been identified as a known impurity in Ibuprofen, designated as Impurity N in the European Pharmacopoeia (EP) amazonaws.com. Its presence can arise from the synthetic route used for Ibuprofen or from the degradation of the active pharmaceutical ingredient (API).

The systematic investigation of impurities involves a variety of analytical techniques, with high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) being one of the most powerful tools nih.govresearchgate.netresearchgate.net. These hyphenated techniques allow for the separation, detection, and structural elucidation of impurities, even at trace levels.

Potential impurities related to this compound could include starting materials, by-products from the synthesis, and degradation products. Degradation pathways for propanoic acid derivatives can include oxidation, decarboxylation, and reactions involving the aromatic ring. Forced degradation studies, where the compound is subjected to stress conditions such as heat, light, acid, and base, are often employed to predict potential degradation products that may form under storage or physiological conditions.

Table 2: Common Impurities of Ibuprofen amazonaws.comiajps.com

| Impurity Name | EP Designation |

|---|---|

| 2-(4-Butylphenyl)propanoic acid | Impurity B |

| 2-(4-Methylphenyl)propanoic acid | Impurity D |

| 2-[4-(2-Methylpropanoyl)phenyl]propanoic acid | Impurity J |

| This compound | Impurity N |

Development and Validation of Robust Analytical Protocols for Research Applications

The development and validation of robust analytical methods are essential for the reliable quantification of this compound, particularly in the context of its control as a pharmaceutical impurity. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose due to its high resolution, sensitivity, and specificity scispace.com.

A typical HPLC method for the analysis of this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol (B129727) acgpubs.orgpensoft.netresearchgate.net. Detection is commonly performed using an ultraviolet (UV) detector at a wavelength where the analyte exhibits significant absorbance acgpubs.org.

The validation of an analytical method is a formal process to confirm that the method is suitable for its intended purpose. According to the International Council for Harmonisation (ICH) guidelines, a validation protocol for an impurity quantification method should address the following parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as other impurities, degradation products, and matrix components. In one study, the specificity of an HPLC method for Ibuprofen and its impurities, including this compound, was confirmed by spiking the sample solution with known impurities and observing no interference at the retention times of the main components acgpubs.org.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, where a known amount of the impurity is added to a sample matrix and the percentage of the added impurity that is detected is calculated.